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Compound of Interest |

\

Compound Name: Calcium metavanadate

CAS No.: 12135-52-3

Cat. No.: B1143773

Strategic Significance & Application Context

Calcium Metavanadate (

) is a pivotal material in the domain of functional oxides, serving as a high-efficiency host lattice
for luminescent phosphors (rare-earth doped), a candidate for photocatalytic degradation of
organic pollutants, and an anode material for lithium-ion batteries due to its unique 1D channel
structure.

Understanding the solid-state reaction kinetics of its formation is not merely an academic

exercise; it is a critical requirement for:

Phase Purity Control: Preventing the formation of secondary phases like
(pyrovanadate) or
(orthovanadate).

Energy Efficiency: Optimizing calcination profiles to minimize thermal budget while ensuring
complete conversion.

Morphology Engineering: Controlling grain growth mechanisms which are directly tied to
reaction rate and diffusion barriers.
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Mechanistic Theory: The Reaction Pathway
The formation of

from Calcium Carbonate (

) and Vanadium Pentoxide (

) is a complex multi-step heterogeneous reaction. Unlike simple binary oxide mixing, this
system often involves a liquid-phase assisted mechanism due to the relatively low melting point
of

(

) and the formation of low-temperature eutectics.

Reaction Stoichiometry

The global reaction is defined as:

Mechanistic Stages[1][2]
e Stage | (

): Solid-solid contact diffusion. Reaction is slow; minor formation of metastable intermediates
(e.g.,

).
e Stage Il (
): Decomposition of
to
accelerates. The nascent
is highly reactive.

o Stage Il (
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approaches its melting point. The reaction rate spikes significantly due to increased diffusion
coefficients at the solid-liquid interface (Tamman temperature effect).

Critical Insight: Research indicates the activation energy (

) for this process is approximately 145 kJ/mol for 1:1 mixtures, often following a reaction-order
model or diffusion-controlled model depending on particle size and compaction density.

Experimental Protocol: Synthesis & Data
Acquisition
Materials & Precursors

e Calcium Source:

(Analytical Reagent,
, dried at
for 4h).

¢ Vanadium Source:

(Analytical Reagent,
, yellow-orange powder).

» Solvent (Optional): Ethanol (absolute) for wet milling.
Precursor Preparation (The "Self-Validating™ Mix)
» Stoichiometry: Weigh

and
in a strict 1:1 molar ratio.

o Validation Check: Any deviation

will result in detectable

(secondary phase) in XRD.
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e Homogenization: High-energy planetary ball milling is recommended over mortar/pestle to
ensure uniform particle contact points.

o Settings: 300 rpm, 2 hours, Ethanol medium.
o Drying:

vacuum oven until constant weight.

Thermal Analysis (TGA/DSC) Workflow

To extract kinetic parameters, we utilize Non-Isothermal Thermogravimetry.

Instrument: SDT (Simultaneous DSC-TGA).
o Atmosphere: Synthetic Air or

flow (50-100 mL/min) to remove
and prevent back-reaction.

e Crucible: Alumina (

) or Platinum (Pt). Note: Pt may catalyze surface reactions; Alumina is preferred for bulk
Kinetics.

e Heating Rates (
): Run four separate experiments at varying rates to apply isoconversional methods:

e Temperature Range: RT to

Workflow Diagram
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TGA/DSC Analysis
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Figure 1: Integrated workflow for precursor preparation, kinetic data acquisition, and phase
validation.

Kinetic Analysis: From Data to Model

Do not rely on a single heating rate method (like Coats-Redfern) alone, as it assumes a
reaction model. For high-reliability data, use Model-Free Isoconversional Methods first.

Data Processing Steps
e Convert TGA to Conversion (

):

Where

IS initial mass,

IS mass at temp

, and

is final mass.

o Differentiation: Calculate reaction rate

or

The Kissinger-Akahira-Sunose (KAS) Method
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This method allows determination of Activation Energy (

) without assuming a mechanism.

e Plot:

VS
for specific values of
(e.g.,0.1,0.2,...0.9).

o Result: The slope of the lines equals

e Interpretation: If

is constant across all
, it is a single-step reaction. If

varies, the mechanism changes (e.g., diffusion takes over nucleation).
Model Determination (Master Plots)
Once

is known, determine the reaction mechanism (
) using the Z-Master Plot method:

Compare experimental

curves against theoretical models:

e D3 (Jander): 3D Diffusion controlled.
e R3 (Phase Boundary): Contracting sphere.

e A2/A3 (Avrami-Erofeev): Nucleation and growth.
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Expected Outcome for

. Literature suggests the reaction often shifts from Phase Boundary Controlled (R3) at the
onset to Diffusion Controlled (D3/D4) as the product layer of

thickens, inhibiting further contact between

and
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Figure 2: Logic flow for extracting kinetic parameters from thermogravimetric data.

Results Summary & Validation Criteria
Reference Kinetic Data

Use these values to benchmark your experimental results.

Literature Value

Parameter Unit Notes
(Approx.)
Activation Energy ( For 1:1
kJ/mol
) mixture [1].[1][2]

Pre-exponential ( Indicates frequency of

) effective collisions.

Often fits Ginstling-
Second-Order /

Reaction Model o - Brounshtein (D4) or
Diffusion
Jander (D3).
Depends on
Onset Temp

milling/particle size.

Near
Peak Rate Temp
melting/eutectic point.

XRD Validation

After calcination (e.g.,

for 4 hours), the XRD pattern must be verified against JCPDS Card No. 35-0139 (or similar
standard for

).

e Primary Peak:

(depending on X-ray source, typically Cu K
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)

Impurity Flags:
o Peaks at

indicate unreacted

o Peaks at

indicate

o Peaks indicating

suggest off-stoichiometry (Ca-rich).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

» To cite this document: BenchChem. [Advanced Protocol: Solid-State Reaction Kinetics of
Calcium Metavanadate () Formation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1143773#solid-state-reaction-kinetics-of-calcium-
metavanadate-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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